6-(Trifluoromethyl)quinazoline
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Overview
Description
6-(Trifluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a trifluoromethyl group at the 6-position. Quinazoline derivatives are known for their broad spectrum of biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-catalyzed approach, which includes transition metal-catalyzed reactions such as C-H activation and cascade reactions . For instance, a gold(I)-catalyzed method has been reported for the synthesis of quinazoline derivatives .
Industrial Production Methods: Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Scientific Research Applications
6-(Trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a Werner helicase inhibitor.
Industry: Utilized in the development of agrochemicals and functional organic materials.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For example, as a Werner helicase inhibitor, it binds to the enzyme’s active site, preventing its function and thereby inhibiting cancer cell proliferation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target enzyme .
Comparison with Similar Compounds
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based drug used in cancer therapy.
Gefitinib: A quinazoline compound used to treat non-small cell lung cancer.
Uniqueness: 6-(Trifluoromethyl)quinazoline is unique due to its trifluoromethyl group, which enhances its metabolic stability and bioactivity compared to other quinazoline derivatives . This makes it a valuable compound in drug design and development.
Properties
Molecular Formula |
C9H5F3N2 |
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Molecular Weight |
198.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(3-7)4-13-5-14-8/h1-5H |
InChI Key |
PFVCOSUGIGNBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1C(F)(F)F |
Origin of Product |
United States |
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